molecular formula C21H25N3O5S2 B2536457 4-{3-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE CAS No. 946294-28-6

4-{3-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

Cat. No.: B2536457
CAS No.: 946294-28-6
M. Wt: 463.57
InChI Key: IXERZUFQDGAZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-{3-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves multi-step organic reactionsIndustrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and propan-2-yloxy groups can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

4-{3-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-{3-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE include other oxadiazole derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of methoxy, propan-2-yloxy, oxadiazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-14(2)28-17-7-6-16(13-18(17)27-3)20-22-21(29-23-20)15-8-10-24(11-9-15)31(25,26)19-5-4-12-30-19/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXERZUFQDGAZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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